N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

Catalog No.
S747062
CAS No.
1095155-43-3
M.F
C14H22N2
M. Wt
218.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

CAS Number

1095155-43-3

Product Name

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

IUPAC Name

N-methyl-1-[4-(2-methylpiperidin-1-yl)phenyl]methanamine

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

InChI

InChI=1S/C14H22N2/c1-12-5-3-4-10-16(12)14-8-6-13(7-9-14)11-15-2/h6-9,12,15H,3-5,10-11H2,1-2H3

InChI Key

GVLPZFULNVJERP-UHFFFAOYSA-N

SMILES

CC1CCCCN1C2=CC=C(C=C2)CNC

Canonical SMILES

CC1CCCCN1C2=CC=C(C=C2)CNC

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (CAS: 1095155-43-3) is a sterically tuned, secondary benzylamine building block procured primarily for the synthesis of CNS-active tertiary amines and complex amides. Characterized by an electron-rich 4-(2-methylpiperidin-1-yl) system and a pre-installed N-methyl group, this scaffold offers a distinct advantage in late-stage functionalization by preventing the over-alkylation commonly observed with primary benzylamines. Its high lipophilicity and sterically restricted piperidine-phenyl bond make it a high-value precursor for generating conformationally constrained, metabolically stable libraries in medicinal chemistry and advanced materials formulation [1].

Substituting this specific compound with its primary amine analog (1-(4-(2-methylpiperidin-1-yl)phenyl)methanamine) or an unsubstituted piperidine variant introduces severe downstream inefficiencies in both synthesis and formulation. Primary amines require exhaustive protection-deprotection steps or highly controlled stoichiometric conditions to avoid polyalkylation during library generation, which increases solvent waste and reduces overall yield. Furthermore, omitting the 2-methyl group on the piperidine ring leaves the alpha-carbon vulnerable to rapid oxidative metabolism, compromising the pharmacokinetic viability of downstream active pharmaceutical ingredients. Procuring the exact N-methyl, 2-methylpiperidinyl scaffold ensures direct access to tertiary amine products with locked conformations and enhanced metabolic half-lives, bypassing costly synthetic bottlenecks [1].

Enhanced Crude Purity in Reductive Amination Workflows

When subjected to standard reductive amination conditions with aliphatic aldehydes, N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine consistently yields >95% of the desired tertiary amine without the need for protecting groups. In contrast, the primary amine comparator (1-(4-(2-methylpiperidin-1-yl)phenyl)methanamine) yields a mixture containing up to 35% over-alkylated byproducts under identical stoichiometric conditions. This quantitative reduction in side-product formation eliminates the need for complex chromatographic purification, directly lowering scale-up costs and solvent consumption [1].

Evidence DimensionCrude product purity (desired amine)
Target Compound Data>95% purity (single alkylation)
Comparator Or BaselinePrimary amine analog yielding ~65% desired product and 35% polyalkylated byproducts
Quantified Difference30% increase in crude purity; elimination of polyalkylation
ConditionsReductive amination with 1.1 eq aliphatic aldehyde, NaBH(OAc)3, DCE, room temperature, 12 h

Eliminating polyalkylation reduces purification bottlenecks, making this compound a highly efficient precursor for automated library synthesis.

Steric Shielding of the Piperidine Alpha-Carbon for Metabolic Stability

The inclusion of the 2-methyl group on the piperidine ring introduces critical steric hindrance that shields the adjacent alpha-carbon from cytochrome P450-mediated oxidation. In human liver microsome (HLM) stability assays of downstream amide derivatives, scaffolds incorporating the 2-methylpiperidinyl moiety demonstrate an intrinsic clearance (CLint) reduction of approximately 40% compared to their unsubstituted piperidin-1-yl analogs. Procuring this specific methylated building block directly translates to improved metabolic half-lives in final candidates, avoiding late-stage redesigns [1].

Evidence DimensionIntrinsic clearance (CLint) in HLM assays
Target Compound Data~40% reduction in CLint
Comparator Or BaselineUnsubstituted piperidin-1-yl benzylamine derivatives
Quantified Difference1.6-fold improvement in metabolic half-life
ConditionsHuman liver microsomes, 1 mg/mL protein, 37°C, NADPH regenerating system

Procuring the 2-methyl variant provides a built-in metabolic shield, significantly increasing the success rate of downstream compounds in preclinical screening.

Restricted Dihedral Angle for Enhanced Target Affinity

The steric clash between the 2-methyl group of the piperidine and the ortho-protons of the phenyl ring restricts the free rotation of the C-N bond, locking the molecule into a defined orthogonal conformation. Computational and NMR studies indicate that this restricted dihedral angle reduces the entropic penalty upon binding to target receptors compared to the highly flexible unsubstituted piperidine analog. This pre-organization leads to a measurable increase in binding affinity (often 5- to 10-fold) for downstream derivatives, justifying the selection of this specific scaffold for targeted ligand design [1].

Evidence DimensionConformational entropy penalty and Binding affinity
Target Compound DataOrthogonal conformation locked; 5- to 10-fold affinity gain
Comparator Or BaselineUnsubstituted piperidin-1-yl analog (freely rotating)
Quantified Difference>80% reduction in rotational freedom; up to 1 log unit improvement in target affinity
Conditions1H NMR NOESY experiments and molecular dynamics simulations at 298 K

Starting with a conformationally pre-organized building block reduces the entropic cost of binding, yielding more potent downstream compounds.

High-Throughput Synthesis of CNS-Active Libraries

Driven by its resistance to polyalkylation and high crude purity in reductive amination workflows, this compound is highly suited for automated, high-throughput library generation. It allows medicinal chemists to rapidly synthesize diverse arrays of tertiary amines and complex amides without the bottleneck of intermediate purification [1].

Development of Metabolically Stable Kinase Inhibitors

The steric shielding provided by the 2-methylpiperidine moiety makes this scaffold an ideal starting material for kinase inhibitors targeting the central nervous system. By reducing cytochrome P450-mediated clearance at the alpha-carbon, it ensures that downstream candidates maintain viable pharmacokinetic profiles during in vivo studies [1].

Scale-up Manufacturing of Conformationally Locked Intermediates

For process chemists requiring rigidified molecular architectures, the restricted dihedral angle of this compound provides a reliable, pre-organized core. Its high solubility and predictable reactivity profile under standard coupling conditions facilitate seamless transition from milligram-scale discovery to multi-gram process scale-up [1].

XLogP3

2.7

Dates

Last modified: 08-15-2023

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